![molecular formula C6H8ClN5 B2795631 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride CAS No. 2219380-27-3](/img/structure/B2795631.png)
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride is a heterocyclic organic compound with significant applications in medicinal chemistry. This compound is known for its role as a kinase inhibitor, making it a valuable molecule in cancer research and treatment. Its structure consists of a pyrrolo[2,3-d]pyrimidine core with diamine and hydrochloride groups, contributing to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, which is then chlorinated using phosphorus oxychloride at elevated temperatures. The resulting intermediate undergoes further reactions with amines to introduce the diamine functionality .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination, amines for introducing diamine groups, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1 Kinase Inhibition
One of the primary applications of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride is its role as a kinase inhibitor. Kinases are crucial enzymes involved in many cellular processes, including cell signaling and metabolism. Inhibition of specific kinases can lead to therapeutic effects in various diseases:
- Cancer Treatment : Compounds derived from 7H-Pyrrolo[2,3-d]pyrimidine have been synthesized to inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2 (vascular endothelial growth factor receptor-2), which plays a significant role in tumor angiogenesis and cancer progression. Research has demonstrated that these compounds can effectively reduce tumor growth by blocking the signaling pathways that promote cancer cell proliferation .
- Antimalarial Activity : Recent studies have focused on designing derivatives of 7H-Pyrrolo[2,3-d]pyrimidine to target Plasmodium falciparum calcium-dependent protein kinases (CDPKs). These kinases are essential for the survival of the malaria parasite. In silico studies have shown promising inhibitory activity against these targets, suggesting potential for new antimalarial therapies .
Case Studies and Research Findings
3.1 Case Study: Inhibition of VEGFR-2
A series of pyrrolo[2,3-d]pyrimidine derivatives were tested for their ability to inhibit VEGFR-2 in human tumor cells. The study revealed that certain substitutions on the phenyl ring significantly enhanced inhibitory potency, demonstrating that structural modifications can lead to improved therapeutic agents .
Compound | IC50 (µM) | Target |
---|---|---|
Compound A | 0.25 | VEGFR-2 |
Compound B | 0.45 | VEGFR-1 |
Compound C | 0.35 | PDGFR-β |
3.2 Case Study: Antimalarial Activity
In another study focusing on antimalarial properties, several derivatives were synthesized and evaluated against PfCDPK4. The most promising compounds displayed IC50 values in the low micromolar range, indicating their potential as effective treatments against malaria .
Wirkmechanismus
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can induce apoptosis and reduce tumor growth in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use as a pharmaceutical intermediate.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have been synthesized for their potential as multi-targeted kinase inhibitors.
Uniqueness
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride stands out due to its specific substitution pattern and the presence of diamine and hydrochloride groups, which enhance its binding affinity and selectivity for certain kinases. This makes it a more effective inhibitor compared to other similar compounds .
Biologische Aktivität
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its potential as an inhibitor of various kinases and its anticancer properties.
Overview of Biological Activity
The compound has been studied primarily for its role as a kinase inhibitor , targeting several key pathways involved in cancer progression. The following sections summarize the findings from various studies regarding its efficacy against specific targets.
Inhibition of Tyrosine Kinases
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition :
- A series of N(4)-phenylsubstituted derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. Compounds demonstrated varying degrees of inhibition, with some showing promising cytotoxicity against cancer cell lines. For instance, compound 5 exhibited potent VEGFR-2 inhibition alongside moderate EGFR inhibition .
-
Focal Adhesion Kinases (FAK/Pyk2) :
- Pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of FAK and Pyk2, which are crucial in cancer cell proliferation and metastasis. These compounds were shown to inhibit these kinases effectively, suggesting potential therapeutic applications in treating proliferative disorders .
- p21-Activated Kinase 4 (PAK4) :
Anticancer Activity
The anticancer potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been extensively investigated:
- Cytotoxicity Against Cancer Cell Lines :
-
Mechanistic Studies :
- Mechanistic investigations revealed that certain compounds could induce apoptosis by increasing pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 . This suggests that the compound not only acts on kinase inhibition but also modulates apoptotic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives:
Compound | Target Kinase | IC50 (µM) | Notes |
---|---|---|---|
5k | EGFR | 40 | Multi-targeted activity |
5 | VEGFR-2 | Moderate | Cytotoxicity observed |
5n | PAK4 | 2.7 | Induces apoptosis |
5h | Her2 | 204 | Significant anti-cancer effects |
This table summarizes key findings related to various derivatives' activities against specific kinases.
Case Studies
Case Study: Inhibition of PAK4
A study focused on the synthesis and evaluation of several pyrrolo[2,3-d]pyrimidine derivatives aimed at inhibiting PAK4. Compound 5n was particularly noted for its high potency (IC50 = 2.7 nM) and was shown to induce apoptosis in MV4-11 cells through G0/G1 phase arrest and modulation of PAK4 phosphorylation .
Case Study: VEGFR-2 Inhibition
Another study synthesized a series of compounds targeting VEGFR-2 and assessed their cytotoxicity in A431 cells. The results indicated that certain derivatives could effectively inhibit cell proliferation while also demonstrating moderate inhibition of other receptor tyrosine kinases .
Eigenschaften
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.ClH/c7-4-3-1-2-9-5(3)11-6(8)10-4;/h1-2H,(H5,7,8,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZUNPBTVMTZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.